(5E)-3-(morpholin-4-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include morpholine, 2-(prop-2-en-1-yloxy)benzaldehyde, and thiazolidine-2,4-dione. The key steps involve:
Condensation Reaction: The aldehyde group of 2-(prop-2-en-1-yloxy)benzaldehyde reacts with the thiazolidine-2,4-dione to form a Schiff base.
Nucleophilic Addition: Morpholine is then added to the Schiff base, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yloxy group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced alkenes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest.
Medicine
Medically, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include modulation of oxidative stress and inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core but differ in their substituents.
Morpholine Derivatives: Compounds with a morpholine ring but different functional groups attached.
Uniqueness
What sets (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H20N2O4S/c1-2-9-24-15-6-4-3-5-14(15)12-16-17(21)20(18(22)25-16)13-19-7-10-23-11-8-19/h2-6,12H,1,7-11,13H2/b16-12+ |
InChI Key |
CKARSPKMFOOIPT-FOWTUZBSSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.